N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 4,7-dimethylbenzo[d]thiazole moiety linked to a 4-(pyrrolidin-1-ylsulfonyl)benzoyl group. The compound’s structure combines a thiazole ring (common in bioactive molecules) with a sulfonamide group, which is frequently utilized in drug design for its polarity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-6-14(2)18-17(13)21-20(27-18)22-19(24)15-7-9-16(10-8-15)28(25,26)23-11-3-4-12-23/h5-10H,3-4,11-12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSTXKMQOYHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Benzamide-Thiazole Derivatives
Several compounds reported in the literature share structural motifs with the target molecule, particularly benzamide-thiazole hybrids. Key examples from include:
- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
- 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)
- N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)
Key Differences :
Thiazole Substituents: The target compound features a 4,7-dimethylbenzo[d]thiazole group, whereas analogs like 4d–4g incorporate pyridin-3-yl-substituted thiazoles. The benzo[d]thiazole in the target may enhance aromatic stacking interactions compared to pyridinyl-thiazoles. The pyrrolidine sulfonyl group in the target contrasts with morpholine, piperazine, or dimethylamino substituents in analogs (e.g., 4d, 4e).
Sulfonyl Group Positioning :
- The target’s sulfonyl group is directly attached to the benzamide’s para-position, similar to compounds in (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3]). However, the target’s pyrrolidine substituent differs from ’s halophenyl or phenyl sulfonyl groups, which influence electronic effects (e.g., electron-withdrawing vs. electron-donating) .
Physicochemical and Spectral Properties
While direct data for the target compound are unavailable in the provided evidence, comparisons can be inferred from analogs:
Notes:
- IR Spectroscopy : The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in (1663–1682 cm⁻¹), but absence of C=S bands distinguishes it from triazole-thiones .
- Solubility : The pyrrolidine sulfonyl group may enhance aqueous solubility compared to morpholine/piperazine analogs due to its compact cyclic amine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
